molecular formula C11H12N2O3S B2882303 2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one CAS No. 183170-38-9

2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one

Cat. No.: B2882303
CAS No.: 183170-38-9
M. Wt: 252.29
InChI Key: BDKPWMLICQGUCR-UHFFFAOYSA-N
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Description

2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a mercapto group at the second position, methoxy groups at the sixth and seventh positions, and a methyl group at the third position. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-methylbenzoic acid and 2,3-dimethoxybenzaldehyde.

    Formation of Quinazolinone Core: The starting materials undergo a condensation reaction to form the quinazolinone core. This step often involves the use of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions.

    Introduction of Mercapto Group: The mercapto group is introduced through a nucleophilic substitution reaction. This step typically requires the use of a thiol reagent, such as thiourea, in the presence of a base, such as sodium hydroxide.

    Final Product Isolation: The final product is isolated through crystallization or chromatography techniques, followed by purification to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high efficiency, yield, and purity of the final product. Key considerations include the selection of cost-effective starting materials, the use of environmentally friendly solvents, and the implementation of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include disulfide derivatives, dihydroquinazolinone derivatives, and various substituted quinazolinone compounds.

Scientific Research Applications

2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol-containing enzymes, leading to the inhibition of their activity. Additionally, the compound can interact with DNA and proteins, affecting cellular processes such as replication and transcription. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-mercapto-3-methylquinazolin-4(3H)-one: Lacks the methoxy groups at the sixth and seventh positions.

    6,7-dimethoxy-3-methylquinazolin-4(3H)-one: Lacks the mercapto group at the second position.

    2-mercapto-6,7-dimethoxyquinazolin-4(3H)-one: Lacks the methyl group at the third position.

Uniqueness

2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one is unique due to the presence of all three functional groups (mercapto, methoxy, and methyl) in its structure. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

6,7-dimethoxy-3-methyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-13-10(14)6-4-8(15-2)9(16-3)5-7(6)12-11(13)17/h4-5H,1-3H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKPWMLICQGUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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